N-[2-(4-propylphenoxy)ethyl]acetamide
CAS No.: 295360-99-5
Cat. No.: VC5479182
Molecular Formula: C13H19NO2
Molecular Weight: 221.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 295360-99-5 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.3 |
| IUPAC Name | N-[2-(4-propylphenoxy)ethyl]acetamide |
| Standard InChI | InChI=1S/C13H19NO2/c1-3-4-12-5-7-13(8-6-12)16-10-9-14-11(2)15/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) |
| Standard InChI Key | HRYDVTMVHGQPEJ-UHFFFAOYSA-N |
| SMILES | CCCC1=CC=C(C=C1)OCCNC(=O)C |
Introduction
N-[2-(4-Propylphenoxy)ethyl]acetamide is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound belongs to the class of acetamides, which are derivatives of acetic acid where one hydrogen atom is replaced by an amine group. The presence of a phenoxy group attached to an ethyl chain, which is linked to an acetamide functional group, is significant for its chemical and biological properties.
Structural Features
The structural features of N-[2-(4-Propylphenoxy)ethyl]acetamide include a propyl group at the para position on the phenoxy ring. This specific substitution pattern affects the compound's properties and reactivity compared to similar compounds with different substitutions, such as N-[2-(2-Propylphenoxy)ethyl]acetamide or N-[2-(4-Methylphenoxy)ethyl]acetamide.
Research Findings and Future Directions
Research on N-[2-(4-Propylphenoxy)ethyl]acetamide and similar compounds highlights their potential in medicinal chemistry. The specific outcomes depend on the particular derivative and its biological activity. Future studies should focus on exploring the compound's interactions within biological systems and its potential applications in pharmaceuticals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume